molecular formula C8H8BrFO B6322122 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene CAS No. 1783385-83-0

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene

Cat. No.: B6322122
CAS No.: 1783385-83-0
M. Wt: 219.05 g/mol
InChI Key: PQWQXWQCYSGRLK-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, featuring bromine, fluorine, methoxy, and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-fluoro-2-methoxy-3-methylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a solvent such as dichloromethane at low temperatures to minimize side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-4-fluoro-2-methoxy-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine substituents can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various receptors or enzymes. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-4-methoxybenzene
  • 1-Bromo-3-fluoro-2-methylbenzene
  • 1-Bromo-4-fluoro-2-methoxybenzene

Comparison: 1-Bromo-4-fluoro-2-methoxy-3-methylbenzene is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and physical properties. For example, the presence of both bromine and fluorine atoms can enhance its electrophilic and nucleophilic substitution reactions compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

1-bromo-4-fluoro-2-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-7(10)4-3-6(9)8(5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWQXWQCYSGRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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